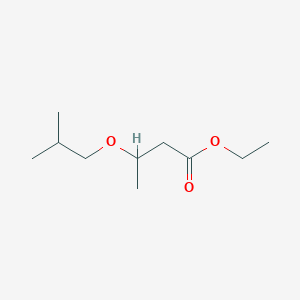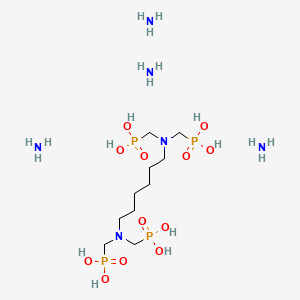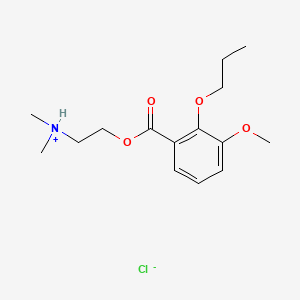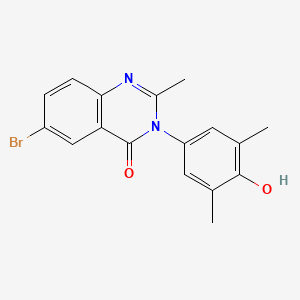
Ethyl 3-(2-methylpropoxy)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-methylpropoxy)butanoate is an ester compound characterized by its pleasant aroma and is often used in the flavor and fragrance industry. Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water. This particular ester is known for its fruity scent and is commonly found in various natural and synthetic products.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-methylpropoxy)butanoate can be synthesized through the esterification reaction between 3-(2-methylpropoxy)butanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The use of a continuous distillation process helps in the purification of the ester.
化学反应分析
Types of Reactions
Ethyl 3-(2-methylpropoxy)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-(2-methylpropoxy)butanoic acid and ethanol.
Reduction: 3-(2-methylpropoxy)butanol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Ethyl 3-(2-methylpropoxy)butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in natural flavor and fragrance biosynthesis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Widely used in the flavor and fragrance industry to impart fruity scents to products.
作用机制
The mechanism of action of ethyl 3-(2-methylpropoxy)butanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, which leads to its hydrolysis or transesterification.
相似化合物的比较
Ethyl 3-(2-methylpropoxy)butanoate can be compared with other esters such as:
Ethyl acetate: Known for its sweet, fruity aroma and used as a solvent.
Methyl butyrate: Has a similar fruity scent and is used in flavorings.
Ethyl butanoate: Another ester with a fruity aroma, commonly found in pineapples.
Each of these esters has unique properties and applications, but this compound is distinguished by its specific structure and the particular fruity aroma it imparts.
属性
分子式 |
C10H20O3 |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
ethyl 3-(2-methylpropoxy)butanoate |
InChI |
InChI=1S/C10H20O3/c1-5-12-10(11)6-9(4)13-7-8(2)3/h8-9H,5-7H2,1-4H3 |
InChI 键 |
AFDVLIZCZQJNRC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)



![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)


